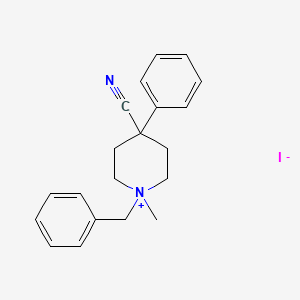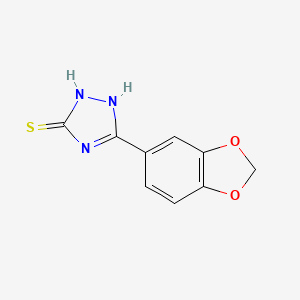
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- is a complex organic compound with a molecular formula of C36H32BrFN6O5 and a molecular weight of 727.5789 g/mol
Vorbereitungsmethoden
The synthesis of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound.
Analyse Chemischer Reaktionen
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl positions, using reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups and properties.
Wissenschaftliche Forschungsanwendungen
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- include other indene derivatives, quinoline-based compounds, and carboxamides. These compounds share structural similarities but may differ in their functional groups, reactivity, and applications. The uniqueness of 1H-Indene-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Similar Compounds
- Indene derivatives
- Quinoline-based compounds
- Carboxamides
Eigenschaften
| 73287-55-5 | |
Molekularformel |
C23H19BrN2O4 |
Molekulargewicht |
467.3 g/mol |
IUPAC-Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)-N,N-diethyl-1,3-dioxoindene-5-carboxamide |
InChI |
InChI=1S/C23H19BrN2O4/c1-3-26(4-2)23(30)12-9-10-13-15(11-12)21(28)17(20(13)27)19-22(29)18(24)14-7-5-6-8-16(14)25-19/h5-11,17,29H,3-4H2,1-2H3 |
InChI-Schlüssel |
BUFKXMCKNWZUMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)

![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
